

# Historical development of Cafedrine in medicine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cafedrine |           |
| Cat. No.:            | B1668204  | Get Quote |

An In-depth Technical Guide to the Historical Development of Cafedrine in Medicine

#### Introduction

Cafedrine is a cardiac stimulant and antihypotensive agent, chemically structured as a covalent linkage of norephedrine and theophylline.[1] It is primarily used in medicine to manage hypotensive states by increasing blood pressure. Since its introduction, particularly in European markets, Cafedrine has most commonly been administered in a 20:1 fixed combination with theodrenaline (a covalent linkage of noradrenaline and theophylline), a formulation known commercially as Akrinor®.[2][3] This combination leverages a synergistic mechanism of action to effectively restore arterial pressure with minimal effects on heart rate. [4] This technical guide provides a comprehensive overview of the historical development of Cafedrine, detailing its synthesis, pharmacological profile, clinical evolution, and the experimental methodologies that have defined its understanding.

# **Early Development and Synthesis**

The therapeutic use of the **Cafedrine** and theodrenaline combination began in Germany in 1963 for the first-line management of hypotension in anesthesia and emergency medicine.[5][6] [7] While its clinical use dates back to the 1960s, detailed scientific publications on its synthesis appeared later. A key 1980 study reported the synthesis of **Cafedrine**, [R-(R,S)]-7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-ethyl]-3,7-dihydro-1 ,2-dimethyl-1H-purine-2,6-dione, and its stereoisomers.[8] This research was crucial in establishing the molecule's absolute configuration and relative stereochemistry of its two asymmetric centers using 1H- and 13C-NMR spectroscopy and elucidating its mass spectrometric fragmentation.[8]



## **Pharmacology and Mechanism of Action**

The clinical efficacy of **Cafedrine**, particularly in its combination with theodrenaline, arises from a multi-faceted pharmacological profile that targets the sympathetic nervous system through several distinct but complementary pathways.[3] The net effect is predominantly beta-adrenergic, leading to a significant increase in cardiac output and mean arterial pressure.[5][6]

The proposed mechanism involves:

- Indirect Sympathomimetic Action: The norephedrine component of Cafedrine acts as an indirect sympathomimetic by stimulating the release of endogenous noradrenaline from nerve endings.[2][9]
- Direct β1-Adrenoceptor Stimulation: This endogenously released noradrenaline, supplemented by the noradrenaline component of theodrenaline, directly activates β1-adrenoceptors in cardiomyocytes.[2][9] This activation proceeds via Gs-proteins to stimulate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] The resulting increase in intracellular cAMP enhances cardiac inotropy (force of contraction).[9]
   [10]
- Phosphodiesterase (PDE) Inhibition: The theophylline moiety present in both **Cafedrine** and theodrenaline acts as a non-selective inhibitor of phosphodiesterases.[2] In cardiac tissue, the inhibition of PDE3 is most relevant.[2][9] By slowing the degradation of cAMP, theophylline potentiates and prolongs the effects of β1-adrenoceptor stimulation.[9][10]
- Vascular Effects: The noradrenaline component also stimulates α1-adrenoceptors in vascular smooth muscle, leading to vasoconstriction.[9][10] However, this effect is partially counteracted by the vasodilatory properties of theophylline, which can inhibit PDE and lead to an accumulation of cGMP.[2] The overall clinical result is a robust increase in blood pressure with minimal changes to systemic vascular resistance and heart rate.[2][4]





Click to download full resolution via product page

Proposed signaling pathway of **Cafedrine**/Theodrenaline in cardiomyocytes.

## **Clinical Studies and Therapeutic Use**

**Cafedrine**/theodrenaline has been a staple for managing hypotension in Germany for decades, particularly during anesthesia.[2] Its primary clinical effect is a rapid increase in mean arterial pressure (MAP), driven by enhanced cardiac preload, stroke volume, and cardiac output.[2]

## Retrospective Analysis (Heller et al., 2008)

A retrospective analysis of 297 patients undergoing general or regional anesthesia provided key real-world data.[2]

- Indication: Treatment was initiated when systolic blood pressure dropped below 80% of the baseline value.
- Response: A rapid increase in blood pressure was observed, with the maximum MAP increase occurring 9 ± 4 minutes after administration.[2]

## Factors Influencing Efficacy (Heller et al., 2015)

A study involving 353 consecutive patients identified several factors that modify the drug's effectiveness.[6]

• Gender: Women showed a faster response, achieving a 10% MAP increase significantly earlier than men  $(7.2 \pm 4.6 \text{ min vs. } 8.6 \pm 6.3 \text{ min}).[5][6]$ 



- Heart Failure: Patients with heart failure required a significantly higher dose to achieve the same increase in MAP compared to healthy patients.[5][6]
- Beta-Blockers: Concomitant use of beta-blockers significantly prolonged the time to a 10%
   MAP increase.[5][6]

#### **Use in Obstetric Anesthesia**

**Cafedrine**/theodrenaline is frequently used in obstetric anesthesia, for instance, to counteract hypotension induced by spinal anesthesia for cesarean sections.[2] Importantly, it is considered safe in this context, with studies showing no detrimental effects on umbilical cord pH or APGAR scores.[2]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various clinical and preclinical studies.

Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline

| Value                    | Context / Study                                                                        | Citation                                                                                                                                                                                                                                                                      |
|--------------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 11 ± 14 mmHg             | Retrospective<br>analysis (n=297)                                                      | [2]                                                                                                                                                                                                                                                                           |
| 14 ± 16 mmHg             | Retrospective analysis (n=297)                                                         | [2]                                                                                                                                                                                                                                                                           |
| 17.4 ± 9.0 min           | Prospective study (n=353)                                                              | [6]                                                                                                                                                                                                                                                                           |
| 7.2 ± 4.6 min<br>(Women) | Prospective study (n=353)                                                              | [6]                                                                                                                                                                                                                                                                           |
| 8.6 ± 6.3 min (Men)      | Prospective study (n=353)                                                              | [6]                                                                                                                                                                                                                                                                           |
| 1.49/0.075 mg/kg         | Dose-response<br>analysis                                                              | [2]                                                                                                                                                                                                                                                                           |
|                          | 11 ± 14 mmHg  14 ± 16 mmHg  17.4 ± 9.0 min  7.2 ± 4.6 min (Women)  8.6 ± 6.3 min (Men) | 11 $\pm$ 14 mmHgRetrospective analysis (n=297) $14 \pm 16$ mmHgRetrospective analysis (n=297) $17.4 \pm 9.0$ minProspective study (n=353) $7.2 \pm 4.6$ min (Women)Prospective study (n=353) $8.6 \pm 6.3$ min (Men)Prospective study (n=353) $1.49/0.075$ mg/kgDose-response |



| ED<sub>50</sub> (10% MAP increase at 10 min) | 0.53/0.027 mg/kg | Dose-response analysis |[2] |

Table 2: Pharmacokinetic and Dosing Information

| Parameter                           | Value                                               | Context / Study                       | Citation |
|-------------------------------------|-----------------------------------------------------|---------------------------------------|----------|
| Typical IV Bolus<br>Dose            | 200 mg Cafedrine <i>l</i><br>10 mg<br>Theodrenaline | Standard clinical practice            | [3]      |
| Initial Plasma Level<br>(Cafedrine) | 6 μg/ml                                             | Following 200 mg IV administration    | [2]      |
| Cafedrine Half-life                 | ~60 minutes                                         | Pharmacokinetic data                  | [3]      |
| Dose in Heart Failure<br>Patients   | 1.78 ± 1.67 mg/kg<br>(Cafedrine)                    | To achieve 14±16<br>mmHg MAP increase | [6]      |

| Dose in Healthy Patients |  $1.16 \pm 0.77$  mg/kg (**Cafedrine**) | To achieve  $14\pm16$  mmHg MAP increase |[6] |

# **Experimental Protocols**

The pharmacological profile of **Cafedrine** has been elucidated through various in vitro and in vivo experimental protocols.

# Protocol 1: Isometric Contraction in Human Atrial Myocardium

This protocol was designed to directly measure the inotropic effects of **Cafedrine**/theodrenaline (Akrinor™) and its constituents on human heart tissue.[3]

- Tissue Preparation: Human atrial trabeculae were obtained from patients undergoing cardiac surgery, dissected, and mounted in organ baths containing an oxygenated Krebs-Henseleit solution at 37°C.
- Measurement: Isometric contractions were measured using force transducers. The muscles were electrically stimulated at a frequency of 1 Hz.







#### • Experimental Conditions:

- A cumulative concentration-response curve for Akrinor™ was generated to assess its direct effect on contractile force.
- To dissect the mechanism, experiments were repeated in the presence of specific pharmacological inhibitors:
  - CGP 20712A: A selective β1-adrenoceptor antagonist.
  - ICI 118,551: A selective β2-adrenoceptor antagonist.
  - Phenoxybenzamine: An irreversible  $\alpha$ -adrenoceptor antagonist used to estimate indirect sympathomimetic actions by blocking the effects of released noradrenaline.
- To measure PDE inhibition, the potentiation of the force increase induced by forskolin (a direct adenylyl cyclase activator) was assessed.[3]
- Data Analysis: The effects were quantified by measuring the increase in force of contraction relative to baseline and the maximum response.





Click to download full resolution via product page

Workflow for measuring isometric contraction in human atrial trabeculae.



# Protocol 2: Clinical Trial for Intraoperative Hypotension ("HERO" Study)

This protocol outlines a national, randomized, open-label, parallel-group study comparing the hemodynamic effects of **Cafedrine**/Theodrenaline (C/T) with Noradrenaline (NA).[11]

- Patient Population: Adult patients (≥50 years, ASA classification III-IV) undergoing elective surgery.[11]
- Study Design:
  - Induction: Patients undergo general anesthesia.
  - Intervention Trigger: When intraoperative hypotension (IOH) develops (defined as MAP
     <70 mmHg), patients are randomized to receive either C/T or NA.[11]</li>
  - Bolus Phase (0-20 min): The assigned drug is given as an initial bolus injection. The primary endpoint in this phase is the treatment-related difference in the average cardiac index.
  - Infusion Phase (21-40 min): The drug is subsequently administered as a continuous infusion to maintain a target MAP of 90 mmHg. The primary endpoint is the difference in average MAP during this phase.[11]
- Data Collection: Hemodynamic data, including MAP and cardiac index, are captured continuously using advanced monitoring systems.
- Hypotheses:
  - C/T is non-inferior to NA for maintaining MAP when given as a continuous infusion.
  - C/T is superior to NA in increasing the cardiac index when administered as a bolus.

### Conclusion

The historical development of **Cafedrine** in medicine showcases its evolution from its introduction in the 1960s to its current, well-established role as an antihypotensive agent in specific clinical settings, primarily in Germany.[2][5] Its unique pharmacological profile,



combining indirect sympathomimetic action with direct β-adrenergic stimulation and phosphodiesterase inhibition, provides a rapid and effective increase in blood pressure without significant chronotropic effects.[2][9] Decades of clinical use and targeted studies have defined its efficacy, safety profile, and the patient factors that influence its response. While much is known about its pharmacodynamics, areas such as its detailed pharmacokinetics remain less explored.[2] Ongoing clinical trials continue to refine its therapeutic application, ensuring that this long-standing medication remains a relevant tool in the management of hypotension.[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cafedrine Wikipedia [en.wikipedia.org]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search -PMC [pmc.ncbi.nlm.nih.gov]
- 3. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 6. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 20:1 synergetic mixture of cafedrine/theodrenaline accelerates particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis, absolute configuration and mass spectroscopic fragmentation of the circulation analeptic cafedrine (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]



- 11. A randomized open label, parallel-group study to evaluate the hemodynamic effects of Cafedrine/Theodrenaline vs Noradrenaline in the treatment of intraoperative hypotension after induction of general anesthesia: the "HERO" study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Historical development of Cafedrine in medicine].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668204#historical-development-of-cafedrine-in-medicine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com